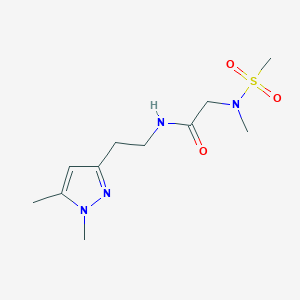

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-9-7-10(13-15(9)3)5-6-12-11(16)8-14(2)19(4,17)18/h7H,5-6,8H2,1-4H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQDUQVZHLSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a sulfonylating agent. Common methods include:

- Using Methanesulfonyl Chloride : The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

- Alternative Synthetic Routes : Other methods may involve variations in the sulfonylating agents or solvents used, optimizing conditions for industrial production through continuous flow reactors to enhance efficiency and safety.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. These interactions can lead to various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Properties : The potential anti-inflammatory effects are also under investigation, which could have implications in treating inflammatory diseases.

Biological Activity Studies

Recent research has focused on evaluating the cytotoxic effects of related compounds derived from pyrazole derivatives. For example, a study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives showed promising results in terms of cytotoxicity against cancer cell lines:

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) | Mechanism |

|---|---|---|---|

| 5f | 5.13 µM | 5.00 µM | Induces apoptosis and cell cycle arrest |

| 5a | Not specified | 24.31 µM | Selective cytotoxicity |

These results indicate that compounds related to this compound could be effective in treating glioma due to their selective cytotoxicity .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antitumor activity by inducing apoptosis in glioma cells. The mechanism involved cell cycle arrest at various phases, indicating potential for therapeutic applications in oncology .

- Antimicrobial Testing : Other studies have highlighted the antimicrobial properties of sulfonamide-containing compounds, suggesting that this compound may also possess similar properties worth exploring further.

Comparison with Similar Compounds

Crystallography and Hydrogen Bonding

Crystal structures of related compounds (e.g., ) reveal:

- Hydrogen bonding networks : The acetamide’s NH and carbonyl groups form N–H···O and C–H···O interactions, stabilizing supramolecular assemblies. In , R₂²(10) graph set motifs create 2D networks .

- Torsional flexibility : The pyrazole and aryl substituents exhibit dihedral angles (e.g., 37.4°–67.0° in ), influencing packing efficiency and intermolecular interactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their differentiating features:

Functional Group Impact on Bioactivity

Physicochemical Properties

- Molecular weight : The target compound (~335 g/mol) falls within the range of bioactive small molecules (200–500 g/mol).

Industrial Relevance

- Agrochemicals: Chlorophenoxy derivatives () are used as herbicides, while fluorinated analogues () are explored as pesticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.